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Abstract
Buflomedil Hydrochloride is a vasoactive agent that has been utilized in the management of

peripheral and cerebral vascular diseases. Its therapeutic efficacy is intrinsically linked to its

pharmacokinetic profile and metabolic fate. This technical guide provides an in-depth overview

of the absorption, distribution, metabolism, and excretion (ADME) of Buflomedil
Hydrochloride. It summarizes key pharmacokinetic parameters from human studies, details

analytical methodologies for its quantification in biological matrices, and visually represents its

metabolic pathway and mechanism of action. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals involved in drug

development and pharmacological research.

Pharmacokinetics
Buflomedil Hydrochloride exhibits pharmacokinetic properties that are crucial for its clinical

application. Studies in humans have demonstrated that its pharmacokinetics are linear within

the therapeutic dose ranges.

Absorption
Buflomedil is readily absorbed from the gastrointestinal tract following oral administration.

However, it undergoes a significant first-pass metabolism in the liver, which reduces its
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systemic bioavailability. The average oral bioavailability has been reported to be approximately

72%.

Distribution
Following absorption, buflomedil is distributed throughout the body. The apparent volume of

distribution at steady state (Vdss) has been determined to be approximately 1.32 ± 0.26 L/kg,

suggesting a moderate distribution into tissues.

Metabolism
The metabolism of Buflomedil is a key determinant of its duration of action and elimination. The

primary site of metabolism is the liver. The most well-documented metabolic pathway is

demethylation, leading to the formation of its major active metabolite.

Excretion
Buflomedil and its metabolites are primarily excreted in the urine. Following intravenous

administration, approximately 23.6% of the dose is recovered in the urine as the intact drug

and 18.7% as the metabolite, paradesmethyl buflomedil. After oral administration, these values

are 18% and 14.8%, respectively.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Buflomedil
Hydrochloride obtained from studies in healthy human volunteers and patients.
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Parameter Value
Study
Population

Administrat
ion Route

Dose Reference

Tmax (Time

to Peak

Concentratio

n)

1.8 ± 0.8 h

Patients with

Atheroscleroti

c Disease

Oral

(Immediate-

Release)

300 mg [1]

5.5 ± 3.5 h

Patients with

Atheroscleroti

c Disease

Oral

(Sustained-

Release)

600 mg [1]

Cmax (Peak

Plasma

Concentratio

n)

Not explicitly

stated in the

provided

abstract.

- - -

AUC (Area

Under the

Curve)

28.7 ± 16.0

µg/mLh

(AUC0-∞)

Patients with

Atheroscleroti

c Disease

Oral

(Immediate-

Release)

300 mg b.i.d. [1]

32.1 ± 20.7

µg/mLh

(AUC0-∞)

Patients with

Atheroscleroti

c Disease

Oral

(Sustained-

Release)

600 mg [1]

t1/2 (Half-

Life)
2.97 h

Normal

Subjects
Oral 150-450 mg [2]

3.25 h
Normal

Subjects
Intravenous 50-200 mg [2]

2.07 h (mean,

range: 1.47-

2.6 h)

Volunteers Oral 450 mg [3]

Bioavailability

(F)
~72%

Normal

Subjects
Oral 150-450 mg [2]

Volume of

Distribution

(Vdss)

1.32 ± 0.26

L/kg

Normal

Subjects
Intravenous 50-200 mg [2]
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Metabolism of Buflomedil Hydrochloride
The biotransformation of Buflomedil primarily occurs in the liver. The main metabolic pathway

identified is O-demethylation of one of the methoxy groups on the phenyl ring, resulting in the

formation of paradesmethyl buflomedil. Other metabolites, such as CRL40634 and CRL40598,

have also been mentioned in the literature, indicating that the metabolism of buflomedil may be

more complex.

Buflomedil

Paradesmethyl buflomedil
O-demethylation
(Major Pathway)

CRL40634
Other metabolic

pathways

CRL40598

Other metabolic
pathways

Urinary Excretion

Click to download full resolution via product page

Metabolic pathway of Buflomedil Hydrochloride.

Experimental Protocols
Accurate quantification of Buflomedil and its metabolites in biological matrices is essential for

pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas

chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)
Method
A validated HPLC method for the determination of buflomedil in plasma has been described as

follows:

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g.,

methanol or acetonitrile).

Chromatographic System:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1668038?utm_src=pdf-body
https://www.benchchem.com/product/b1668038?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: A reversed-phase C18 column is typically used.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer

(e.g., ammonium acetate solution).

Flow Rate: Isocratic elution at a constant flow rate.

Detection: UV detection at a specific wavelength.

Sample Preparation

HPLC Analysis

Plasma Sample

Protein Precipitation
(e.g., with Acetonitrile)

Centrifugation

Collect Supernatant

Inject into HPLC

Chromatographic Separation
(C18 Column)

UV Detection

Quantification

Click to download full resolution via product page

Experimental workflow for HPLC analysis of Buflomedil.

Gas Chromatography-Mass Spectrometry (GC-MS)
While specific detailed protocols for Buflomedil are not readily available in the searched

literature, a general workflow for the analysis of drugs and metabolites by GC-MS involves:

Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte

from the biological matrix. Derivatization may be necessary to improve the volatility and

thermal stability of the analyte.
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Gas Chromatography:

Column: A capillary column with a suitable stationary phase.

Carrier Gas: An inert gas such as helium or nitrogen.

Temperature Program: A programmed temperature gradient to separate the components

of the sample.

Mass Spectrometry:

Ionization: Typically electron ionization (EI).

Detection: A mass analyzer (e.g., quadrupole) to detect and quantify the fragments of the

analyte.

Mechanism of Action
The vasodilatory effects of Buflomedil Hydrochloride are attributed to a multi-faceted

mechanism of action, primarily involving the antagonism of alpha-adrenergic receptors and

modulation of calcium channels in vascular smooth muscle cells.

Buflomedil acts as a non-selective antagonist at α1- and α2-adrenergic receptors.[4] By

blocking these receptors, it inhibits the vasoconstrictor effects of endogenous catecholamines

like norepinephrine. This leads to relaxation of vascular smooth muscle and subsequent

vasodilation. Additionally, buflomedil has been shown to have a weak calcium antagonistic

effect, further contributing to its vasodilatory properties by reducing calcium influx into smooth

muscle cells.[5] Studies have also indicated a preferential antagonistic effect on α1A-

adrenoceptors.
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Mechanism of action of Buflomedil on vascular smooth muscle.

Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and

metabolism of Buflomedil Hydrochloride. The key pharmacokinetic parameters have been

presented, and established analytical methods for its quantification have been detailed. While

the major metabolic pathway has been identified, further research is warranted to fully

elucidate the complete metabolic profile and the specific enzymes involved. Similarly, a more

detailed understanding of the downstream signaling cascades following receptor antagonism

and channel modulation would provide a more complete picture of its mechanism of action. The

information compiled herein serves as a valuable foundation for future research and

development involving this vasoactive agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1668038?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8071390/
https://pubmed.ncbi.nlm.nih.gov/8071390/
https://pubmed.ncbi.nlm.nih.gov/7286057/
https://pubmed.ncbi.nlm.nih.gov/7286057/
https://pubmed.ncbi.nlm.nih.gov/7203720/
https://pubmed.ncbi.nlm.nih.gov/7203720/
https://www.researchgate.net/publication/20833434_Effects_of_buflomedil_and_its_two_derivatives_CRL40634_and_CRL40598_on_pancreatic_exocrine_secretion_in_the_rat
https://pubmed.ncbi.nlm.nih.gov/3297620/
https://pubmed.ncbi.nlm.nih.gov/3297620/
https://pubmed.ncbi.nlm.nih.gov/3297620/
https://www.benchchem.com/product/b1668038#pharmacokinetics-and-metabolism-of-buflomedil-hydrochloride
https://www.benchchem.com/product/b1668038#pharmacokinetics-and-metabolism-of-buflomedil-hydrochloride
https://www.benchchem.com/product/b1668038#pharmacokinetics-and-metabolism-of-buflomedil-hydrochloride
https://www.benchchem.com/product/b1668038#pharmacokinetics-and-metabolism-of-buflomedil-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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